(4Z)-4-(2-methoxy-5-nitrobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a methoxy group, a nitro group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-4-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Similar structure but with a hydroxyl group instead of a methoxy group.
(4Z)-4-[(2-METHOXY-5-AMINOPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of a methoxy group and a nitro group in (4Z)-4-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE provides distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these functional groups play a crucial role in the desired chemical or biological activity.
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(4Z)-4-[(2-methoxy-5-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H15N3O4/c1-12-16(18(22)20(19-12)14-6-4-3-5-7-14)11-13-10-15(21(23)24)8-9-17(13)25-2/h3-11H,1-2H3/b16-11- |
InChI Key |
XKNIWNIEUYEFJN-WJDWOHSUSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)[N+](=O)[O-])OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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